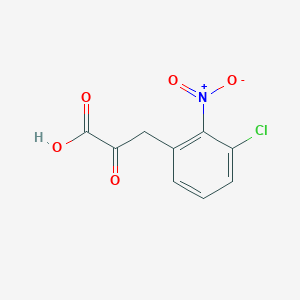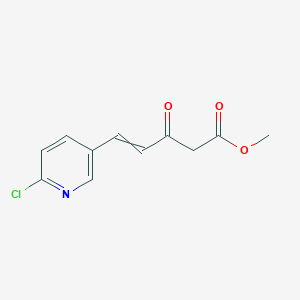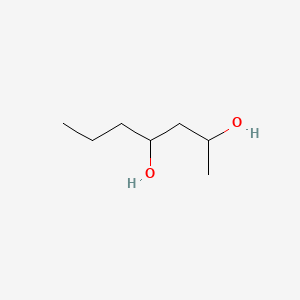![molecular formula C10H9ClN6O B14001405 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-79-1](/img/structure/B14001405.png)
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide: is a heterocyclic compound that features an imidazole ring substituted with an amino group, a chlorophenyl hydrazone, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely to be employed.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl hydrazone can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazoles.
Aplicaciones Científicas De Investigación
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile agent in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoimidazole-4-carboxamide: A precursor in the biosynthesis of purines and an important intermediate in the generation of inosine monophosphate.
5-Aminoimidazole-4-carboxamide ribonucleotide: An analog of adenosine monophosphate that stimulates AMP-dependent protein kinase activity.
Uniqueness
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl hydrazone moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .
Propiedades
Número CAS |
83296-79-1 |
|---|---|
Fórmula molecular |
C10H9ClN6O |
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
4-amino-2-[(4-chlorophenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-10-14-7(9(13)18)8(12)15-10/h1-4H,12H2,(H2,13,18)(H,14,15) |
Clave InChI |
REKBNQGJBOPNQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


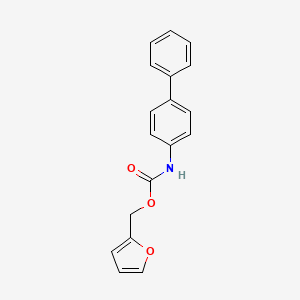
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
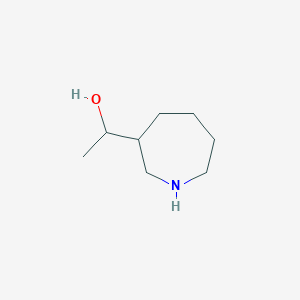
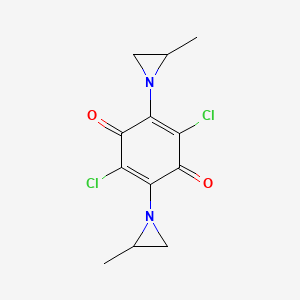
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)

![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
